![molecular formula C13H14NO4S2- B14384786 6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate CAS No. 89862-58-8](/img/structure/B14384786.png)
6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate is a complex organic compound that features a pyridine ring substituted with a carbothioate group and a sulfanylcarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the carbothioate group through a series of substitution reactions. The sulfanylcarbonyl group can be added using thiol-based reagents under controlled conditions. The acetoxy group is introduced through esterification reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbothioate group can be reduced to form thiols or thioethers.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetoxy group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbothioate group can produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The sulfanyl and carbothioate groups play a crucial role in these interactions by forming covalent or non-covalent bonds with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Butylsulfanylcarbonyl)pyridine-2-carbothioate
- 6-({[3-(Hydroxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate
- 6-({[3-(Methoxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate
Uniqueness
6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carbothioate is unique due to the presence of the acetoxy group, which can undergo specific chemical reactions that are not possible with the hydroxy or methoxy analogs. This makes it a versatile compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
89862-58-8 |
|---|---|
Molekularformel |
C13H14NO4S2- |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
6-(3-acetyloxybutylsulfanylcarbonyl)pyridine-2-carbothioate |
InChI |
InChI=1S/C13H15NO4S2/c1-8(18-9(2)15)6-7-20-13(17)11-5-3-4-10(14-11)12(16)19/h3-5,8H,6-7H2,1-2H3,(H,16,19)/p-1 |
InChI-Schlüssel |
IGKQPUIRLKAQCV-UHFFFAOYSA-M |
Kanonische SMILES |
CC(CCSC(=O)C1=CC=CC(=N1)C(=O)[S-])OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14384714.png)
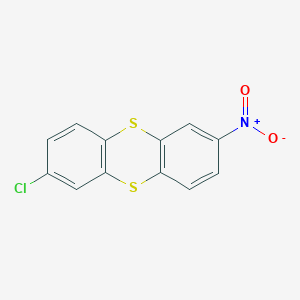
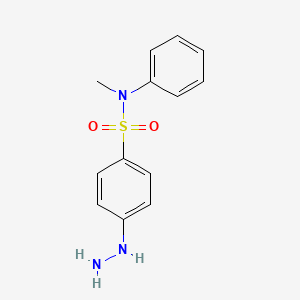

![1-(5-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14384727.png)
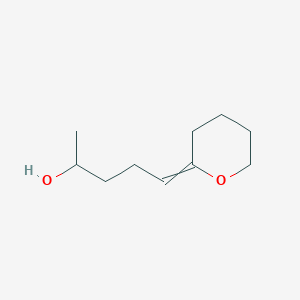
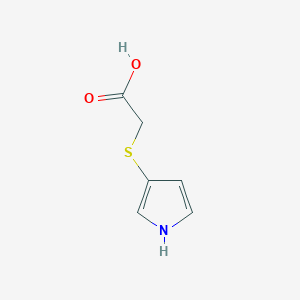
![2,2,2-Trifluoro-N-[3-(4-methylbenzene-1-sulfinyl)propyl]acetamide](/img/structure/B14384758.png)
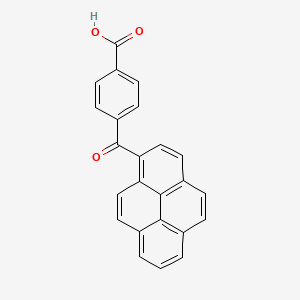
![2-Methyl-1-[(2,4,6-trimethylphenyl)phosphanyl]propan-1-imine](/img/structure/B14384766.png)
![6-[Ethyl(difluoro)silyl]hexan-2-one](/img/structure/B14384774.png)
![N-Pentyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14384780.png)

